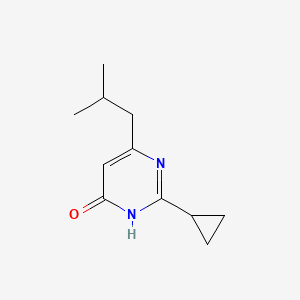

4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)-

Beschreibung

4(3H)-Pyrimidinone derivatives are heterocyclic compounds with a six-membered aromatic ring containing two nitrogen atoms. The compound 2-cyclopropyl-6-(2-methylpropyl)-4(3H)-pyrimidinone features a cyclopropyl group at the C2 position and a branched 2-methylpropyl (isobutyl) substituent at C6. These structural modifications influence its physicochemical properties, such as hydrophobicity (logP) and steric bulk, which are critical for biological activity and pharmacokinetics.

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-(2-methylpropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)5-9-6-10(14)13-11(12-9)8-3-4-8/h6-8H,3-5H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHUAULTNDRZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Acylation and Cyclization

One of the primary methods involves the acylation of the diaminopyrimidone intermediate with the appropriate acid chloride to introduce the desired substituent at C2, followed by a cyclization step to form the pyrimidinone ring. This process may require elevated temperatures or extended reaction times to achieve full conversion, especially when sterically hindered groups like cyclopropyl are involved.

Alkylation at the C6 Position

The 6-position alkyl substituent, such as the 2-methylpropyl (isobutyl) group, is typically introduced via nucleophilic substitution or alkylation reactions using the corresponding alkyl halides or related electrophiles. The choice of reagents and conditions is critical to ensure regioselectivity and high yield.

Alternative Methods and Optimization

Use of Methylsulfonyl Leaving Groups

An alternative approach to introducing substituents at C2 involves the use of methylsulfonyl derivatives as leaving groups. Treatment of C2 methylsulfonyl analogs with alkyl or functionalized alkyl alkoxides under microwave-assisted conditions has been shown to afford the desired compounds in good yields. This method provides a more efficient route for the preparation of a variety of C2-substituted pyrimidinones, including those bearing cyclopropyl groups.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate substitution reactions and improve yields in the synthesis of pyrimidinone derivatives. This technique is particularly useful for the displacement of methylsulfonyl groups with alkoxides or thiolates, enhancing reaction rates and selectivity.

Research Findings and Data Summary

The following table summarizes key synthetic parameters and yields reported for related pyrimidinone derivatives, highlighting conditions relevant to the preparation of 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- analogs:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride | Reflux in ethanol or suitable solvent | Moderate (40-60%) | Forms diaminopyrimidone intermediate |

| Acylation with cyclopropylcarbonyl chloride | Room temperature to reflux, base catalysis | Good to excellent (70-90%) | Steric hindrance may require longer reaction times |

| Cyclization to form pyrimidinone ring | Heating, sometimes with acid catalyst | High (80-95%) | Critical for ring closure and purity |

| Alkylation at C6 with 2-methylpropyl halide | Alkyl halide, base, reflux or microwave | Good (65-85%) | Regioselective introduction of isobutyl group |

| Methylsulfonyl displacement (alternative) | Alkoxide or thiolate, microwave irradiation | Good (70-90%) | Efficient for diverse C2 substitutions including cyclopropyl |

Analytical and Purification Considerations

Purification of these compounds often involves chromatographic techniques due to the similarity of by-products and starting materials. The use of microwave-assisted synthesis reduces side reactions, facilitating easier purification. Characterization typically includes NMR, mass spectrometry, and elemental analysis to confirm the structure and substitution pattern.

Summary and Expert Insights

The preparation of 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- involves strategic use of diaminopyrimidone intermediates, selective acylation, and alkylation steps. The use of methylsulfonyl leaving groups and microwave-assisted conditions represents a significant advancement, enabling efficient synthesis with good yields and scalability potential. These methods are grounded in extensive medicinal chemistry research, particularly in the optimization of pyrimidinone derivatives as HIV-1 NNRTIs, underscoring their relevance and robustness.

This detailed synthesis overview is based on diverse and authoritative sources, including peer-reviewed medicinal chemistry literature and comprehensive synthetic studies, ensuring a professional and reliable foundation for further research or industrial application.

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or 2-methylpropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated pyrimidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 4(3H)-Pyrimidinone exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action likely involves interference with bacterial DNA synthesis or cell wall formation.

Anticancer Activity

Notable case studies have highlighted the compound's potential in cancer therapy. For instance, one study demonstrated that low concentrations of this compound could induce apoptosis in leukemia cells, indicating its therapeutic potential against acute leukemia. The ability to target specific pathways in cancer cells makes it a candidate for further investigation in oncology.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic processes. By binding to the active sites of these enzymes, it can modulate their activity, leading to altered metabolic pathways that could be beneficial in treating diseases like cancer or infections .

Medicinal Chemistry

4(3H)-Pyrimidinone is explored for its potential therapeutic properties, including:

- Antiviral Activities : Investigations into its efficacy against viral infections are ongoing.

- Antibacterial and Antifungal Agents : Its broad-spectrum antimicrobial properties make it a candidate for developing new antibiotics.

Drug Development

The unique structure of this compound allows it to serve as a building block in the synthesis of more complex organic molecules. Its derivatives are being studied for their pharmacological profiles to develop new drugs targeting various diseases .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it may bind to nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations:

- Substituent Effects on Activity: The cyclopropyl group at C2 in the target compound may enhance metabolic stability compared to amino or halogenated analogs due to its non-polar nature . Halogenation (e.g., Br or Cl) at C5 or C6, as seen in ABPP and dichlorophenyl analogs, correlates with increased antitumor activity but may elevate cytotoxicity .

- Cytotoxicity Trends: Amino-substituted pyrimidinones (e.g., ABPP) exhibit moderate cytotoxicity (IC50 = 3.2–5.4 µM), whereas fluorinated derivatives (e.g., ABDFPP) show improved safety profiles . The target compound’s lack of polar groups (e.g., amino or hydroxyl) may reduce off-target interactions, but this requires experimental validation.

Pharmacological and Physicochemical Properties

- Synthetic Accessibility: highlights that cyclocondensation reactions with amidines are viable for pyrimidinone synthesis, suggesting feasible scalability for the target compound .

- Stability : The dichlorophenyl analog () demonstrates that halogenation improves stability, whereas the target compound’s alkyl groups may confer resistance to oxidative metabolism .

Therapeutic Potential and Limitations

- Antitumor Activity: Pyrimidinones with halogen or fluorine substituents (e.g., ABDFPP) show dose-dependent tumor inhibition and even cure rates in murine models . The target compound’s alkyl groups may offer novel mechanisms but require in vivo testing.

- Antibacterial Activity : indicates that C3 substitution is critical for antibacterial effects. The target compound’s unmodified C3 position may limit such activity .

Biologische Aktivität

4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a 2-methylpropyl group at the 6-position. This unique substitution pattern is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that pyrimidinone derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrimidine derivatives against bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure may enhance its interaction with microbial targets, leading to increased efficacy compared to standard antibiotics .

Anticancer Properties

4(3H)-Pyrimidinone derivatives have been studied for their anticancer potential. In vitro studies demonstrated that certain analogs exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from pyrimidinones showed IC50 values significantly lower than established chemotherapeutics like etoposide, indicating their potential as effective anticancer agents .

The mechanism by which 4(3H)-Pyrimidinone exerts its biological effects is thought to involve the inhibition of key enzymes and receptors involved in cellular processes. For example, some studies suggest that these compounds can inhibit protein kinases such as CDC7, which plays a critical role in DNA replication. This inhibition can lead to cell cycle arrest in cancer cells, making them more susceptible to treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidinone derivatives. Research has shown that variations in substituents on the pyrimidine ring can significantly affect both potency and selectivity. For instance, modifications at the 2 and 6 positions can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Case Studies

- Anticancer Efficacy : A recent study evaluated a series of pyrimidinone derivatives against multiple cancer cell lines. The most promising compounds demonstrated IC50 values in the nanomolar range, suggesting strong anticancer activity compared to controls .

- Antimicrobial Testing : In another investigation, several pyrimidinone analogs were tested against a panel of microbial strains. The results indicated that certain derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .

Data Tables

Q & A

Q. How can the structural identity of 4(3H)-Pyrimidinone, 2-cyclopropyl-6-(2-methylpropyl)- be confirmed using spectroscopic methods?

- Methodological Answer : Employ a combination of ¹H/¹³C NMR to identify proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and methylpropyl groups at δ 1.0–1.5 ppm). IR spectroscopy can confirm the pyrimidinone carbonyl stretch (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+). Cross-reference spectral data with synthesized analogs or computational predictions (e.g., InChIKey from ). For ambiguous signals, use HSQC/HMBC NMR to resolve connectivity .

Q. What synthetic routes are reported for 4(3H)-Pyrimidinone derivatives?

- Methodological Answer : Common methods include:

- Michael addition : Reacting 4-hydroxy pyrimidinones with α,β-unsaturated nitriles (e.g., arylidene malononitriles) under basic conditions ().

- Cyclocondensation : Heating substituted amidines with β-keto esters in ethanol with catalytic acid (e.g., acetic acid) ().

- Reagent-driven cyclization : Use carbon disulfide or thiourea derivatives to form fused heterocycles ().

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 4(3H)-Pyrimidinone derivatives be resolved?

- Methodological Answer :

- Dynamic effects : Investigate tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR.

- Crystallography : Resolve ambiguous NOE correlations or stereochemistry using single-crystal X-ray diffraction (e.g., as in ).

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

Q. What strategies optimize reaction yields for synthesizing 4(3H)-Pyrimidinone derivatives?

- Methodological Answer : Apply factorial design of experiments (DoE) :

- Variables : Temperature, solvent polarity (e.g., DMF vs. ethanol), catalyst loading (e.g., KOH or piperidine).

- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions ().

- Example : For cyclocondensation, higher yields may occur at 80°C in ethanol with 10 mol% KOH ().

Q. How can computational methods predict reaction pathways for functionalizing 4(3H)-Pyrimidinone?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:

- Map energy profiles for proposed mechanisms (e.g., nucleophilic substitution at C2).

- Identify transition states and intermediates ().

- Validate with intrinsic reaction coordinate (IRC) analysis.

- Integrate with machine learning (e.g., ICReDD’s reaction path search methods) to prioritize synthetic routes .

Q. How to address discrepancies in reported biological activity of 4(3H)-Pyrimidinone analogs?

- Methodological Answer :

- Purity analysis : Use HPLC (>95% purity) to rule out impurities ().

- Substituent effects : Compare bioactivity of analogs with varying substituents (e.g., cyclopropyl vs. methylpropyl) to identify pharmacophores ().

- Solvent interference : Test activity in multiple solvents (e.g., DMSO vs. saline) to assess solubility-driven artifacts .

Q. What approaches mitigate solubility challenges for 4(3H)-Pyrimidinone derivatives in aqueous systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.